4-Hydroxy omeprazole

Vue d'ensemble

Description

4-Hydroxy omeprazole is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy omeprazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with methoxy-substituted aldehydes under acidic conditions to form the benzimidazole ring. This intermediate is then subjected to sulfoxidation using appropriate oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfinyl group.

The next step involves the alkylation of the benzimidazole derivative with a suitable alkylating agent, such as methyl iodide, to introduce the methyl group. Finally, the pyridine ring is constructed through a series of cyclization reactions involving appropriate precursors and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydroxy omeprazole undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding thioether.

Substitution: The methoxy group on the benzimidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

Oxidation: Formation of the corresponding sulfone derivative.

Reduction: Formation of the thioether derivative.

Substitution: Formation of various substituted benzimidazole derivatives.

Applications De Recherche Scientifique

Pharmacological Properties

4-Hydroxy omeprazole exhibits various pharmacological effects due to its role as a metabolite of omeprazole. It is involved in the inhibition of gastric acid secretion, which is critical in treating conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.

Key Pharmacological Effects

- Acid Secretion Inhibition : this compound contributes to the overall efficacy of omeprazole in reducing gastric acidity, thereby facilitating ulcer healing and symptom relief in acid-related disorders .

- Drug Interactions : It has been shown to interact with other medications metabolized by cytochrome P450 enzymes, particularly CYP2C19, influencing their plasma concentrations and therapeutic outcomes .

Therapeutic Applications

The therapeutic applications of this compound are closely linked to those of its parent compound, omeprazole. The following table summarizes its primary applications:

Case Study 1: Interaction with Citalopram

A study investigated the influence of omeprazole on the pharmacokinetics of citalopram, revealing that multiple doses of omeprazole significantly increased plasma concentrations of citalopram's active enantiomer by approximately 120%. This interaction highlights the importance of monitoring drug levels when prescribing concurrent therapies involving this compound .

Case Study 2: Long-term Use Implications

Research analyzing long-term omeprazole therapy indicated an increase in serum gastrin levels during initial treatment phases. While this effect stabilized over time, it raised concerns regarding potential hypergastrinemia and associated risks such as gastric carcinoid tumors. This underscores the necessity for careful patient monitoring during prolonged treatment periods involving this compound .

Case Study 3: Environmental Impact

A study examined the presence of this compound sulfide in wastewater effluents, indicating its environmental persistence and potential ecological impacts. This research emphasizes the need for environmental monitoring related to pharmaceutical metabolites .

Mécanisme D'action

The mechanism of action of 4-Hydroxy omeprazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.

Pantoprazole: Another proton pump inhibitor with a similar benzimidazole core.

Thiabendazole: An antihelmintic agent with a benzimidazole structure.

Uniqueness

4-Hydroxy omeprazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfinyl group, in particular, differentiates it from other benzimidazole derivatives and contributes to its unique reactivity and potential therapeutic applications.

Activité Biologique

4-Hydroxy omeprazole is a significant metabolite of omeprazole, a widely used proton pump inhibitor (PPI) primarily for the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects, safety profile, and potential therapeutic applications.

Chemical Structure and Metabolism

This compound is formed through the metabolism of omeprazole, which involves cytochrome P450 enzymes. Specifically, CYP2C19 and CYP3A4 are responsible for the hydroxylation process that generates this metabolite. The enantiomers of omeprazole, (R)- and (S)-omeprazole, exhibit different pharmacokinetic profiles, which also influence the formation of this compound in individuals with varying CYP2C19 genotypes .

Proton Pump Inhibition

Like its parent compound, this compound exhibits proton pump inhibitory activity, which leads to decreased gastric acid secretion. This effect is mediated through the binding of the active form of the compound to the H+/K+ ATPase enzyme in gastric parietal cells, effectively reducing acid production .

Antioxidant Properties

Research indicates that this compound possesses antioxidant properties. It can reduce oxidative stress by scavenging free radicals and decreasing lipid peroxidation. This antioxidant activity may contribute to its gastroprotective effects by mitigating mucosal damage caused by excessive gastric acid and reactive oxygen species (ROS) .

Anti-inflammatory Effects

The compound has been shown to exert anti-inflammatory effects by modulating inflammatory markers such as COX-2 and interleukins. These actions can aid in reducing inflammation in gastric tissues, which is beneficial in conditions like gastritis and peptic ulcers .

Toxicogenetic Impacts

Despite its therapeutic benefits, long-term use of omeprazole and its metabolites, including this compound, raises concerns regarding potential toxicogenetic effects. Studies have suggested that chronic administration may lead to genomic instability and an increased risk of certain cancers due to oxidative damage and alterations in cellular signaling pathways .

Case Studies and Clinical Findings

Several clinical studies have explored the effects of this compound:

- Study on CYP2C19 Genotypes : A study involving Japanese individuals demonstrated that plasma concentrations of this compound varied significantly among different CYP2C19 genotype groups. This variability highlights the importance of personalized medicine in prescribing PPIs .

- Gastroprotective Mechanisms : In vivo studies have shown that this compound enhances mucosal defense mechanisms by increasing prostaglandin levels and promoting sulfhydryl compound synthesis, which are critical for maintaining gastric mucosal integrity .

Research Findings Summary

| Parameter | Clinical Studies (%) | Nonclinical Studies (%) |

|---|---|---|

| Mutagenicity | 5.3 | — |

| Oxidative Damage | ||

| - ROS Induction | 89.5 | 63.6 |

| Cytotoxicity | ||

| - Oxidation of Thiols | 50.5 | 18.2 |

| Activation of AhR | — | 13.3 |

Propriétés

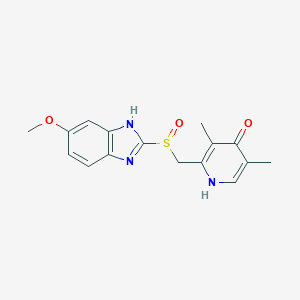

IUPAC Name |

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-9-7-17-14(10(2)15(9)20)8-23(21)16-18-12-5-4-11(22-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOAYQZFYNZNKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C(C1=O)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431694 | |

| Record name | 2-[(6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl]-3,5-dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301669-82-9 | |

| Record name | 2-[(6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl]-3,5-dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.